molecular formula C12H16BrNO2 B15174143 methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate

methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate

Cat. No.: B15174143
M. Wt: 286.16 g/mol
InChI Key: BMPMMMDHUVGGOZ-UHFFFAOYSA-N
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Description

Methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromophenyl group and a methylpropyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate typically involves the reaction of 2-bromophenyl isocyanate with 2-methylpropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of substituted phenyl carbamates with various functional groups.

Scientific Research Applications

Chemistry: Methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the activity of carbamate-sensitive enzymes.

Medicine: The compound has potential applications in the development of new drugs, particularly those targeting neurological disorders. Its ability to interact with specific enzymes makes it a candidate for therapeutic research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain pesticides and herbicides.

Mechanism of Action

The mechanism of action of methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

  • Methyl N-(2-bromophenyl)carbamate
  • Methyl N-(3-bromophenyl)carbamate
  • Methyl N-(4-bromophenyl)carbamate

Comparison: Methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. Compared to other bromophenyl carbamates, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate

InChI

InChI=1S/C12H16BrNO2/c1-12(2,8-14-11(15)16-3)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

BMPMMMDHUVGGOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)OC)C1=CC=CC=C1Br

Origin of Product

United States

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